molecular formula C13H13N3O2 B2823554 1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1379223-36-5

1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2823554
CAS No.: 1379223-36-5
M. Wt: 243.266
InChI Key: BJFLULQJPIGWED-UHFFFAOYSA-N
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Description

1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide is an organic compound that features a pyrazole ring substituted with a formylphenyl group and a dimethylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide typically involves the condensation of 4-formylphenylhydrazine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: 1-(4-Carboxyphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide.

    Reduction: 1-(4-Hydroxyphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide.

    Substitution: Various halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can interact with various receptors or enzymes, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

    4-Formylphenyl-N-phenylcarbamate: Shares the formylphenyl group but differs in the presence of a carbamate moiety instead of a pyrazole ring.

    1-(4-Formylphenyl)-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a dimethylcarboxamide group.

Uniqueness: 1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide is unique due to the combination of its formylphenyl and dimethylcarboxamide groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(4-formylphenyl)-N,N-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-15(2)13(18)12-7-8-16(14-12)11-5-3-10(9-17)4-6-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFLULQJPIGWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379223-36-5
Record name 1-(4-formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
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